5-(3-Nitrophenyl)-1h-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301222 | |
| Record name | 5-(3-nitrophenyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21871-44-3 | |
| Record name | 21871-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21871-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-nitrophenyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(3-nitrophenyl)-1H-tetrazole from 3-nitroaniline
Introduction
5-(3-nitrophenyl)-1H-tetrazole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity and spatial arrangement but with improved metabolic stability and lipophilicity.[1][2] The presence of the nitro group on the phenyl ring provides a versatile chemical handle for further functionalization, making this molecule a valuable building block in the synthesis of more complex pharmaceutical agents and energetic materials.
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, commencing from the readily available starting material, 3-nitroaniline. The narrative will delve into the mechanistic underpinnings of each synthetic step, offer practical insights into experimental execution, and detail the necessary analytical techniques for product characterization and validation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 3-nitroaniline is efficiently achieved through a two-step sequence involving:
-
Diazotization of 3-nitroaniline to form the corresponding diazonium salt.
-
Cyanation of the diazonium salt to yield 3-nitrobenzonitrile.
-
[3+2] Cycloaddition of an azide source with the 3-nitrobenzonitrile intermediate to construct the tetrazole ring.
This pathway is favored for its reliability, scalability, and the commercial availability of the required reagents.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Intermediate - 3-Nitrobenzonitrile
The initial phase of this synthesis focuses on the conversion of the primary aromatic amine, 3-nitroaniline, into the crucial nitrile intermediate, 3-nitrobenzonitrile. This transformation is classically achieved via the Sandmeyer reaction.[3][4][5]
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of nucleophiles via a diazonium salt intermediate.[3][6] The process is initiated by the diazotization of the primary amine.[7][8] In the presence of a strong acid and a source of nitrous acid (typically generated in situ from sodium nitrite), the amino group is converted into a diazonium group (-N₂⁺), which is an excellent leaving group.[4][8]
The subsequent displacement of the diazonium group by a cyanide nucleophile is catalyzed by copper(I) cyanide. The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the desired nitrile and regenerate the copper(I) catalyst.[3][4]
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Detailed Experimental Protocol: Synthesis of 3-Nitrobenzonitrile
Safety Precaution: The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. It is imperative to keep the reaction mixture cold and not to isolate the diazonium salt intermediate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Cool the cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-nitrobenzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford pure 3-nitrobenzonitrile as a solid.
-
Part 2: Synthesis of this compound
The final step in the synthesis is the construction of the tetrazole ring via a [3+2] cycloaddition reaction between the nitrile group of 3-nitrobenzonitrile and an azide source.[9][10][11]
Mechanistic Insight: [3+2] Cycloaddition
The formation of a tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition.[9][11][12] While the reaction can proceed thermally, it often requires high temperatures and long reaction times.[9][13] The use of catalysts, such as zinc salts or copper salts, can significantly enhance the reaction rate and yield under milder conditions.[12][14][15]
The mechanism is thought to involve the coordination of the catalyst (e.g., Zn²⁺) to the nitrogen atom of the nitrile, which activates the nitrile towards nucleophilic attack by the azide ion.[14] This is followed by an intramolecular cyclization to form the tetrazolate anion, which is then protonated upon work-up to yield the final 5-substituted-1H-tetrazole.[9][13]
Detailed Experimental Protocol: Synthesis of this compound
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides.[16][17][18] Avoid contact with metals, especially lead and copper.[17][18] The reaction can also generate hydrazoic acid, which is a toxic and explosive gas.[19][20] This procedure must be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[12]
-
Add sodium azide (1.5-2.0 eq) and a catalyst, such as zinc chloride or ammonium chloride (catalytic to stoichiometric amounts).
-
Heat the reaction mixture to 100-120 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the tetrazolate anion and cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
-
Part 3: Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Caption: Workflow for the analytical characterization of the final product.
Data Presentation
| Technique | Expected Observations for this compound |
| ¹H NMR | A broad singlet for the N-H proton of the tetrazole ring (often downfield, >10 ppm).[21] A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) corresponding to the four protons of the 3-nitrophenyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the 3-nitrophenyl group and a characteristic signal for the carbon atom of the tetrazole ring (typically >150 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretch of the tetrazole ring.[21] Strong absorption bands around 1530 and 1350 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group.[22] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound (C₇H₅N₅O₂ ≈ 191.15 g/mol ).[21] |
Conclusion
The synthesis of this compound from 3-nitroaniline via a Sandmeyer reaction followed by a [3+2] cycloaddition is a reliable and well-documented procedure. This guide has provided a detailed, step-by-step protocol, elucidated the underlying reaction mechanisms, and outlined the necessary safety precautions and analytical methods for successful synthesis and characterization. By understanding the causality behind each experimental choice, researchers can confidently and safely prepare this valuable chemical intermediate for its diverse applications in drug development and materials science.
References
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. U.S. Department of Labor. Retrieved from [Link]
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Himo, F., & Noodleman, L. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9980–9981. [Link]
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
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University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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University of Illinois Urbana-Champaign Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]
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Shakyawar, D., Singh, A. K., & Kumar, A. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24, 128-133. [Link]
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Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. [Link]
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Jat, J. L., & Sharma, P. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(11), 20088–20114. [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7435-7456. [Link]
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Shkineva, T. K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 948–951. [Link]
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Wang, Y., et al. (2011). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2655. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Kumar, V., & Kumar, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3299–3321. [Link]
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Ghodsinia, S. S. E., & Akhlaghinia, B. (2015). A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. RSC Advances, 5(82), 66914-66927. [Link]
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Ha, H. J., et al. (2023). Synthesis of Tricyclic Tetrazoles by Cascade Diazotization/Intramolecular Radical C-H Heteroarylation of Arenes. The Journal of Organic Chemistry, 88(5), 2714–2725. [Link]
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Al-Otaibi, J. S., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 385-399. [Link]
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Tselinskii, I. V., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2195–2201. [Link]
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molecular weight and chemical formula of 5-(3-nitrophenyl)-1H-tetrazole
An In-depth Technical Guide to 5-(3-nitrophenyl)-1H-tetrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern chemistry. The document delineates its fundamental molecular and physicochemical properties, details robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and application.
Core Molecular and Physicochemical Profile
This compound is a substituted aromatic tetrazole. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the unique properties of the tetrazole moiety, makes it a valuable intermediate and a pharmacologically significant scaffold.[1] The tetrazole ring itself is often employed in medicinal chemistry as a metabolically stable bioisostere for a carboxylic acid group, enhancing the pharmacokinetic profile of drug candidates.[2][3]
Compound Identification and Properties
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅N₅O₂ | [1][4][5] |
| Molecular Weight | 191.15 g/mol | [1][4][5][6] |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 21871-44-3 | [1][6] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 155-157 °C | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=NNN=N2 | [1] |
| InChI Key | ZJFFBXHGOXPKCP-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The most prevalent and fundamental method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][7] This approach is highly effective for producing this compound from 3-nitrobenzonitrile.
Causality in Synthesis Design
The choice of reagents and conditions is critical for a successful synthesis.
-
Nitrile Source : 3-nitrobenzonitrile serves as the carbon source for the tetrazole ring.
-
Azide Source : Sodium azide (NaN₃) is the most common and cost-effective source of the requisite four nitrogen atoms. It acts as the nucleophile in the cycloaddition.
-
Catalyst : While the reaction can proceed thermally, various catalysts are employed to improve reaction rates and yields. Lewis acids like nano-TiCl₄·SiO₂ or ceric ammonium nitrate can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[7][8]
-
Solvent : High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[8]
-
Acidic Workup : The reaction initially forms the sodium salt of the tetrazole. An acidic workup (e.g., with HCl) is necessary to protonate the tetrazole ring and precipitate the final product.[8][9]
General Synthesis Workflow Diagram
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Preliminary Investigation of the Biological Activities of 5-(3-nitrophenyl)-1H-tetrazole: A Technical Guide
Foreword: Unveiling the Potential of a Novel Tetrazole Derivative
The tetrazole scaffold is a cornerstone in medicinal chemistry, renowned for its bioisosteric relationship with carboxylic acids and its presence in a multitude of clinically approved drugs.[1][2] This privileged structure is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Within this promising class of compounds, 5-(3-nitrophenyl)-1H-tetrazole presents as a molecule of significant interest. The presence of the nitrophenyl group suggests unique electronic and steric properties that may confer novel biological activities or enhanced potency.[5]
This technical guide provides a comprehensive framework for the preliminary in-vitro investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind each step. Our approach is to build a foundational understanding of the compound's biological profile, starting with its fundamental cytotoxic effects and then exploring its potential as an antimicrobial and anti-inflammatory agent. This document serves as a roadmap for unlocking the therapeutic potential of this intriguing molecule.
Compound Profile: this compound
-
Structure:
-
A five-membered tetrazole ring substituted at the 5-position with a 3-nitrophenyl group.
-
-
Molecular Formula: C₇H₅N₅O₂
-
Molecular Weight: 191.15 g/mol [5]
-
Appearance: Pale yellow solid[5]
-
Synthesis: Typically synthesized via a [3+2] cycloaddition reaction between a nitrile (3-nitrobenzonitrile) and an azide source (e.g., sodium azide).[1][6][7] Various catalytic systems can be employed to improve yield and reaction conditions.[5][6]
The strategic inclusion of a nitro group at the meta position of the phenyl ring is a key structural feature, influencing the compound's electronic properties and potential biological interactions.[5]
Rationale for Preliminary Biological Investigation
Given the well-documented activities of tetrazole derivatives, a multipronged preliminary investigation is warranted for this compound. The initial screening will focus on three key areas:
-
Cytotoxicity: A fundamental starting point to determine the compound's intrinsic toxicity to mammalian cells. This data is crucial for establishing a therapeutic window and guiding concentration ranges for subsequent assays.[8][9][10]
-
Antimicrobial Activity: The tetrazole nucleus is a common feature in many antibacterial and antifungal agents.[11][12] Therefore, screening against a panel of clinically relevant bacteria and fungi is a logical step.
-
Anti-inflammatory Activity: Many tetrazole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenases (COX).[13][14][15]
The following sections outline a detailed experimental workflow for evaluating these activities.
Experimental Workflow: A Step-by-Step Guide
General Considerations
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions for assays should be made in the appropriate cell culture medium or broth, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).
-
Controls: All experiments must include appropriate positive and negative controls to validate the assay results.
Phase 1: In-Vitro Cytotoxicity Assessment
The initial step is to evaluate the cytotoxic potential of this compound against a representative human cell line. This will determine the concentration range at which the compound is non-toxic and can be further evaluated for other biological activities.
This colorimetric assay is a widely used and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9][16]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined from the dose-response curve.[8]
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 5.5 |
| 50 | 45.8 ± 3.9 |
| 100 | 15.2 ± 2.7 |
| Positive Control | 5.6 ± 1.9 |
Table 1: Example of cytotoxicity data for this compound on a selected cell line.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Phase 2: Antimicrobial Activity Screening
Based on the broad antimicrobial potential of tetrazoles, this compound should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal species.
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | 64 | 0.5 |
| Escherichia coli (ATCC 25922) | >128 | 0.015 |
| Candida albicans (ATCC 90028) | 32 | 1 |
Table 2: Example of MIC data for this compound.
Workflow Diagram:
Caption: Workflow for the broth microdilution assay.
Phase 3: Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19][20]
Commercially available enzyme-based assay kits can be used to determine the inhibitory activity of the compound on both COX-1 and COX-2 isoforms.
Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Experimental Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the COX inhibition assay kit.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of this compound. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Colorimetric Measurement: Incubate for a specified time and then add the colorimetric substrate (TMPD). Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50.2 | 5.8 | 8.6 |
| Celecoxib (Positive Control) | >100 | 0.1 | >1000 |
Table 3: Example of COX inhibition data for this compound.
Potential Signaling Pathway Diagram:
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Solubility Profile of 5-(3-nitrophenyl)-1H-tetrazole: A Framework for Experimental Determination and Thermodynamic Modeling
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
5-(3-nitrophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of bioactive molecules.[1] A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring reliable outcomes in biological assays. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, model, and interpret the solubility of this compound. We present field-proven experimental protocols, explain the causality behind methodological choices, and detail the application of thermodynamic models for data correlation. This document is structured to serve as a practical and self-validating guide for generating a complete and accurate solubility profile.
Introduction: The Imperative of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the entire development lifecycle. For this compound, a compound featuring a polar tetrazole ring and a nitrophenyl group, solubility dictates the choice of solvents for synthesis and purification, influences crystallization behavior, and directly impacts bioavailability in pharmaceutical formulations.[2][3] Inadequate solubility can lead to significant challenges, including poor absorption, variable dosing, and difficulties in formulation.[4]
This guide moves beyond a simple data sheet to provide the foundational knowledge and detailed methodologies required to:
-
Experimentally measure the equilibrium solubility of this compound in a range of relevant organic solvents.
-
Analyze and correlate solubility data using established thermodynamic models.
-
Understand the molecular-level interactions that govern the dissolution process.
Physicochemical Foundations of this compound
A molecule's structure is the primary determinant of its solubility. The key features of this compound (C₇H₅N₅O₂) inform our strategic approach to solvent selection.
-
Melting Point: Approximately 155-157 °C.[1]
-
Structural Features: The molecule possesses a highly polar, acidic 1H-tetrazole ring (pKa comparable to carboxylic acids) and a nitro-substituted phenyl group.[7][8] The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor, while the nitro group is a strong hydrogen bond acceptor.[5] This duality suggests that solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.
Based on the principle of "like dissolves like," we can predict that this compound will exhibit higher solubility in polar solvents capable of hydrogen bonding and lower solubility in nonpolar hydrocarbon solvents.[9][10] The key to a comprehensive profile is to quantify this behavior across a spectrum of solvent classes.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[11][12] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid, purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled incubator shaker
-
Syringe filters (0.45 µm or finer, compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[2]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (n=3 for statistical validity). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[12]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[12] Allow the system to equilibrate for a sufficient duration. A period of 24-48 hours is typical to ensure equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.[14]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the analyte concentration into the linear dynamic range of the chosen analytical method.[15]
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[13]
Analytical Quantification: HPLC-UV Method
Rationale: HPLC offers high specificity and sensitivity, making it ideal for accurately quantifying the solute in a complex matrix.[2]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).[13]
-
Calibration Curve: Create a series of at least five calibration standards by serial dilution of the stock solution.
-
Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted samples.[13] The final solubility is then calculated by multiplying this concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for experimental solubility determination.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be organized in a structured table.
Table 1: Solubility Profile of this compound (Hypothetical Data Structure)
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Water | Polar Protic | 25.0 | TBD | TBD | TBD |
| Methanol | Polar Protic | 25.0 | TBD | TBD | TBD |
| Ethanol | Polar Protic | 25.0 | TBD | TBD | TBD |
| Acetonitrile | Polar Aprotic | 25.0 | TBD | TBD | TBD |
| Acetone | Polar Aprotic | 25.0 | TBD | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | TBD | TBD | TBD |
| Ethyl Acetate | Polar Aprotic | 25.0 | TBD | TBD | TBD |
| Toluene | Nonpolar | 25.0 | TBD | TBD | TBD |
| Hexane | Nonpolar | 25.0 | TBD | TBD | TBD |
TBD: To be determined experimentally.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating experimental data, predicting solubility at different conditions, and understanding the dissolution process.[16]
Temperature Dependence: The Apelblat and van't Hoff Models
For solubility in pure solvents at different temperatures, the semi-empirical modified Apelblat equation is widely used due to its simplicity and accuracy.[17][18]
Apelblat Equation: ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the model to the experimental data.
The van't Hoff equation can be used to calculate the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[16][18] These values provide insight into whether the dissolution process is endothermic or exothermic and whether it is enthalpy- or entropy-driven.
Cosolvency: The Jouyban-Acree Model
In pharmaceutical and chemical processes, binary solvent mixtures are common. The Jouyban-Acree model is a powerful tool for correlating the solubility of a solute in these mixtures.[19][20]
Jouyban-Acree Model: ln(x_m,T) = w₁ ln(x₁,T) + w₂ ln(x₂,T) + [ (w₁w₂)/T ] * Σ [ Jᵢ(w₁ - w₂ )ⁱ ]
Where:
-
x_m,T is the solute solubility in the mixture at temperature T.
-
w₁ and w₂ are the mass fractions of the solvents.
-
x₁,T and x₂,T are the solute solubilities in the neat solvents.
-
Jᵢ are the model constants derived from experimental data.
Data Analysis Workflow
The following diagram illustrates the workflow for data analysis and thermodynamic modeling.
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Methodological & Application
Application Notes & Protocols: The Strategic Role of 5-(3-nitrophenyl)-1H-tetrazole in Modern Medicinal Chemistry and Drug Design
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the multifaceted role of 5-(3-nitrophenyl)-1H-tetrazole. We will explore its strategic importance as a bioisosteric replacement for carboxylic acids, its function as a versatile pharmacophore, and its utility as a synthetic intermediate for generating compound libraries. This guide moves beyond theoretical discussions to provide detailed, field-proven protocols for its synthesis, characterization, and subsequent biological evaluation.
Introduction: The Tetrazole Moiety in Drug Discovery
The 1H-tetrazole ring is a prominent scaffold in medicinal chemistry, primarily recognized as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This five-membered heterocyclic ring, containing four nitrogen atoms, offers a unique combination of physicochemical properties that can overcome many of the liabilities associated with carboxylic acids in drug candidates.[3][4] The tetrazole moiety is metabolically robust, can enhance lipophilicity, and possesses an acidic proton with a pKa value comparable to that of carboxylic acids, allowing it to mimic crucial ionic interactions with biological targets.[5][6]
Within this class, this compound stands out as a particularly valuable building block.[7] The presence of the nitro group at the meta-position is critical, imparting unique electronic properties and reactivity.[7] This substituent not only influences the acidity of the tetrazole ring but also serves as a key functional handle for further chemical modifications, enabling extensive Structure-Activity Relationship (SAR) studies. Research has pointed to a wide range of potential biological activities for tetrazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making this scaffold a fertile ground for drug discovery.[8][9]
Physicochemical Rationale: Why this compound?
The strategic decision to employ this compound in a drug design campaign is rooted in its distinct physicochemical advantages over a corresponding benzoic acid derivative.
-
Bioisosterism and Acidity: The tetrazole ring's pKa is typically in the range of 4.5-5.1, closely mimicking that of carboxylic acids (pKa ~4.0-5.0).[5] This ensures that at physiological pH (7.4), the tetrazole exists predominantly in its anionic form, capable of forming the same critical ionic bonds with target receptors as a carboxylate. The electron-withdrawing nature of the 3-nitro group further modulates this acidity.
-
Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid in vivo clearance via phase II metabolism, particularly glucuronidation. This can lead to the formation of reactive acyl glucuronides, which have been implicated in toxicity.[5] Tetrazoles are resistant to such metabolic pathways. While N-glucuronidation of tetrazoles can occur, the resulting conjugates are chemically stable and not associated with the same toxicity concerns.[5]
-
Increased Lipophilicity and Membrane Permeability: The tetrazolate anion is significantly more lipophilic (by up to 10-fold) than the corresponding carboxylate.[5] This property can lead to improved absorption, better membrane permeability, and an enhanced pharmacokinetic profile, potentially converting a poorly bioavailable carboxylic acid lead into a viable oral drug candidate.[5]
-
Synthetic Versatility: The nitro group is a cornerstone of synthetic strategy. It can be readily and cleanly reduced to an amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, reductive amination, and other reactions.
Data Summary: Comparative Properties
| Property | 3-Nitrobenzoic Acid (Illustrative) | This compound | Rationale for Advantage in Drug Design |
| pKa | ~3.45 | ~4.5 - 5.0 | Similar acidity allows for mimicry of ionic interactions at physiological pH.[5] |
| LogP (Calculated) | ~1.8 | ~2.1 | Increased lipophilicity can improve membrane permeability and oral absorption.[5] |
| Metabolic Liability | High (Acyl glucuronidation) | Low (Resistant to O-glucuronidation) | Leads to improved metabolic stability, longer half-life, and reduced risk of reactive metabolite toxicity.[4][5] |
| Synthetic Handle | Carboxylic Acid | Nitro Group | The nitro group can be reduced to an amine, providing a versatile point for diversification in SAR studies.[7] |
Synthesis and Characterization Protocol
The most reliable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10]
Protocol 3.1: Synthesis of this compound
This protocol details the synthesis from 3-nitrobenzonitrile and sodium azide using a catalyst.
Materials:
-
3-Nitrobenzonitrile
-
Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the nitrile. Subsequently, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Work-up - Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. This protonates the tetrazole, causing it to precipitate out of the solution.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
-
Drying: Dry the purified pale yellow solid product under vacuum.[7]
Characterization:
-
Melting Point: Compare with the literature value (approx. 155-157 °C).[7]
-
¹H NMR: Confirm the aromatic proton signals and the absence of the nitrile peak.
-
¹³C NMR: Confirm the carbon signals of the phenyl and tetrazole rings.
-
FT-IR: Look for the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.
Caption: Synthesis workflow for this compound.
Applications in Drug Design and SAR Studies
The Core Strategy: Bioisosteric Replacement
The primary application is replacing a carboxylic acid to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The workflow involves synthesizing the tetrazole analogue of a carboxylic acid lead compound and comparing their biological activity and pharmacokinetic profiles.
Caption: Logic flow for bioisosteric replacement strategy.
A Versatile Intermediate for Library Synthesis
The true power of this compound lies in its potential for derivatization. The nitro group is a synthetic gateway to a diverse library of analogues for comprehensive SAR exploration.
Protocol 4.2.1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%) or Tin(II) Chloride (SnCl₂).
-
Introduce a hydrogen source. For Pd/C, this is typically a hydrogen gas balloon. For SnCl₂, concentrated HCl is used.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure to yield 5-(3-aminophenyl)-1H-tetrazole.
This amine is now a versatile intermediate for building a library of compounds.
Caption: Derivatization potential from the key amine intermediate.
Protocols for Biological Evaluation
Once synthesized, the parent compound and its derivatives must be screened for biological activity.
Protocol 5.1: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[12]
Materials:
-
Test compound dissolved in DMSO.
-
Bacterial or fungal strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (medium only).
-
Vehicle control (medium with DMSO).
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Final concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include wells for positive, negative, and vehicle controls on the same plate.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Protocol 5.2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is more than just another chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its role as a metabolically stable and lipophilic bioisostere for carboxylic acids provides a clear path to improving the druggability of lead compounds.[13][14] Furthermore, its capacity for straightforward chemical modification via the nitro group makes it an ideal scaffold for generating diverse chemical libraries for SAR exploration. The protocols outlined in this guide provide a validated framework for the synthesis, derivatization, and biological evaluation of compounds based on this high-value chemical entity.
References
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ResearchGate. (2018, August 10). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available from: [Link]
-
Frontiers in Chemistry. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
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PubMed. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Available from: [Link]
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South African Journal of Chemistry. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]
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ResearchGate. (n.d.). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles | Request PDF. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis of 5-(3-aryl-1-phenyl- 1H -pyrazol-4-y1)- 1H -tetrazole by using AgNo 3 catalyst | Abstract. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]
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Georg Thieme Verlag KG. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available from: [Link]
-
ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available from: [Link]
-
ResearchGate. (2016, August 8). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Available from: [Link]
-
PubMed. (n.d.). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Available from: [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
ResearchGate. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods | Request PDF. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Available from: [Link]
-
ResearchGate. (n.d.). Drugs in the Tetrazole Series. Available from: [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from: [Link]
-
CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]
-
Journal of Advanced Scientific Research. (2015, February 10). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Available from: [Link]
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- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scielo.org.za [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-(3-nitrophenyl)-1H-tetrazole Derivatives: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole, a key building block in medicinal chemistry and materials science. We delve into the prevalent [3+2] cycloaddition reaction between 3-nitrobenzonitrile and sodium azide, offering a step-by-step experimental procedure grounded in established literature. Beyond a simple recipe, this document elucidates the causality behind procedural choices, explores the reaction mechanism, and emphasizes the critical safety protocols required for handling hazardous reagents like sodium azide. Variations in catalytic systems and reaction conditions are discussed to provide a broader context for researchers synthesizing a diverse array of tetrazole derivatives.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structural feature that imparts unique physicochemical properties.[1] In the field of drug discovery, the 1H-tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[2][3] This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell permeability, often improving its pharmacokinetic profile.[4] Consequently, the tetrazole scaffold is a component of numerous clinically approved drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[2][3]
The this compound scaffold, in particular, serves as a valuable intermediate for creating libraries of compounds for screening.[5] The nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[5] The synthesis and potential antiproliferative activities of these derivatives are active areas of research.[5]
Core Synthesis Principle: The [3+2] Cycloaddition
The most proficient and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[2][4][6] This reaction forms the stable, aromatic tetrazole ring.
Caption: General scheme of the [3+2] cycloaddition for tetrazole synthesis.
The reaction often requires a catalyst to overcome the activation energy barrier.[7] A variety of catalysts have been developed, including Lewis acids (e.g., zinc salts), Brønsted acids, amine salts, and transition metal complexes, which enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[6][8][9]
CRITICAL SAFETY PROTOCOL: Handling Sodium Azide
Trustworthiness in the lab begins with safety. Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent that demands strict adherence to safety protocols.
Health Hazards:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] It functions as a potent vasodilator and can inhibit cytochrome oxidase, similar to cyanide.[10]
-
Formation of Hydrazoic Acid (HN₃): NaN₃ reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[10] NEVER add acid to an azide-containing solution without a proper quenching procedure in a certified chemical fume hood.
Physical Hazards:
-
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides.[12][13] This includes reaction with brass fittings or lead pipes in drains. NEVER dispose of sodium azide solutions down the drain.[12]
-
Thermal Instability: While relatively stable, solid NaN₃ can decompose violently if heated above 275 °C.[10][12]
-
Reaction with Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane, as this can form explosive organic azides.[12][13]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[13]
-
Designated Work Area: All work with sodium azide must be performed in a certified chemical fume hood with the sash at the lowest practical height.[11][13]
-
Use of Non-Metal Tools: Use only plastic, ceramic, or Teflon-coated spatulas for weighing and transferring solid sodium azide to avoid the formation of metal azides.[10][13]
-
Storage: Store sodium azide in a cool, dry, well-ventilated area away from acids, heat, and incompatible materials like metals and their salts. The container must be tightly sealed and clearly labeled "ACUTELY TOXIC".[13]
-
Waste Disposal: All sodium azide waste (solid and liquid) is considered P-listed hazardous waste.[11] Collect it in a designated, clearly labeled, non-metallic container for disposal by your institution's environmental health and safety (EH&S) office.[12]
-
Spill Cleanup: Have a spill kit ready. For solid spills, carefully cover with a paper towel and dampen with alkaline water (pH >9) to prevent dust formation before collecting.[11][13] For larger spills, evacuate the area and contact EH&S immediately.[10][11]
Detailed Synthesis Protocol: this compound
This protocol is a representative procedure adapted from literature methods utilizing an amine salt catalyst, which is a common and effective approach.[14]
Materials & Equipment:
-
Reagents: 3-nitrobenzonitrile, Sodium Azide (NaN₃), Pyridine Hydrochloride (Py·HCl), Dimethylformamide (DMF), Hydrochloric Acid (HCl, ~6M), Deionized Water, Ice.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, Buchner funnel and flask, standard laboratory glassware, pH paper.
Experimental Workflow Diagram:
Sources
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- 5. Buy this compound | 21871-44-3 [smolecule.com]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. tandfonline.com [tandfonline.com]
Application Note: A Validated Protocol for Evaluating the Antiproliferative Activity of 5-(3-nitrophenyl)-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Tetrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] The tetrazole ring is often considered a bioisostere for the carboxylic acid group, enhancing metabolic stability and membrane permeability.[2] The addition of a nitrophenyl group can further potentiate biological activity. This document provides a detailed, validated protocol for assessing the antiproliferative effects of a specific compound, 5-(3-nitrophenyl)-1H-tetrazole, on cancer cell lines.
The accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of preclinical drug discovery, providing a quantitative measure of its potency.[3] This protocol employs the Sulforhodamine B (SRB) assay, a robust and highly reproducible colorimetric method for measuring cell density based on the total protein content of fixed cells.[4][5] The SRB assay is the method of choice for large-scale screening operations, such as the National Cancer Institute's (NCI) NCI-60 human tumor cell line screen, due to its sensitivity, simplicity, and cost-effectiveness.[5][6]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass, and thus, to the number of viable cells in a well. After staining, the protein-bound dye is solubilized with a basic solution and the absorbance is measured spectrophotometrically. This allows for the quantification of cell density, which is used to assess cell death or growth inhibition following exposure to the test compound.[4][8]
Experimental Workflow Overview
The procedure involves a sequence of steps beginning with cell culture and culminating in data analysis to determine the compound's potency (GI50/IC50).
Caption: High-level workflow for the SRB antiproliferative assay.
Materials and Reagents
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood (Class II)
-
Microplate reader (capable of reading absorbance at 510-540 nm)
-
Inverted microscope
-
Multichannel pipette (8 or 12-channel)
-
Orbital shaker
-
Refrigerator (4°C) and Freezer (-20°C)
Consumables & Reagents:
-
Cell Lines: A panel of human cancer cell lines is recommended. For example, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and U-87 MG (glioblastoma) provide a breadth of tissue origins.[9]
-
Test Compound: this compound, >95% purity.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control: Doxorubicin or Cisplatin.
-
Reagents for SRB Assay:
-
Other: 96-well flat-bottom cell culture plates, sterile pipette tips, serological pipettes, cell scrapers, hemocytometer or automated cell counter.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Grow chosen cancer cell lines in their recommended culture medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvest: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Count the cells using a hemocytometer or automated counter and determine viability (should be >95%).
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, determined empirically for each cell line) in 100 µL of medium per well in 96-well plates.[6]
-
Scientist's Note: Include a "Time Zero" (Tz) plate that will be fixed just before adding the drug. This plate represents the cell population at the time of treatment and is crucial for calculating growth inhibition versus cytotoxicity.[6]
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[6]
Day 2: Compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Rationale: Preparing 2X concentrations allows for the addition of an equal volume (100 µL) to the 100 µL of medium already in the wells, minimizing disturbance to the cells.
-
-
Control Wells: Prepare wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).
-
Positive Control: Medium with a known cytotoxic agent like Doxorubicin.
-
Blank: Medium only (no cells) for background absorbance.
-
-
Fix Time Zero Plate: At this point, fix the Tz plate. Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[8] Then, wash and store the plate as described in Day 5 steps 2-4.
-
Treatment: Remove the medium from the remaining plates and add 200 µL of the prepared compound dilutions and controls to the appropriate wells.
-
Incubation: Return plates to the incubator for 48-72 hours.
-
Expert Insight: A 48 or 72-hour incubation is standard for assessing antiproliferative effects, allowing sufficient time for cell cycle progression and for the compound's effects to manifest.[9]
-
Day 5: SRB Assay and Data Collection
-
Cell Fixation: After incubation, terminate the experiment by fixing the cells. Gently add 50 µL of cold 50% TCA to each well without removing the medium and incubate at 4°C for 1 hour.
-
Trustworthiness: TCA fixation preserves the cellular protein, ensuring that the subsequent staining is accurate and reflects the cell mass at the end of the treatment period.[7]
-
-
Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% acetic acid.[6][8]
-
Caution: Be gentle to avoid detaching the fixed cell monolayer. After the final wash, invert the plate and tap firmly on absorbent paper to remove excess water. Air dry completely.
-
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 10-30 minutes.[4][6]
-
Wash Unbound Dye: Quickly discard the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[4][7] Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on an orbital shaker for 10-20 minutes to fully solubilize the protein-bound dye.[8]
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.[4][8]
Data Analysis and Presentation
The primary endpoint is the Growth Inhibition of 50% (GI50), which is the concentration of the test agent that causes a 50% reduction in the net protein increase.
-
Calculate Percentage Growth (%G): The formula, adapted from the NCI protocol, is: %G = [(OD_test - OD_Tz) / (OD_ctrl - OD_Tz)] * 100
-
OD_test: Absorbance of the test well.
-
OD_Tz: Mean absorbance of the Time Zero wells.
-
OD_ctrl: Mean absorbance of the vehicle control wells.
-
-
Interpret Values:
-
GI50: Concentration where %G = 50. This indicates a cytostatic effect.
-
TGI (Total Growth Inhibition): Concentration where %G = 0. This is the concentration at which the number of cells at the end of the experiment equals the number of cells at the start.
-
LC50 (Lethal Concentration 50%): Concentration where %G = -50. This indicates a net loss of 50% of the cells that were present at the start of the experiment, a true cytotoxic effect.[10]
-
-
Generate Dose-Response Curve: Plot the Percentage Growth (%G) against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the GI50 value.
Table 1: Example Data Presentation for this compound
| Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] | [Insert Value] |
| U-87 MG | Glioblastoma | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | (Positive Control) | [Insert Value] | [InsertValue] | [Insert Value] |
Potential Mechanism of Action & Follow-Up Studies
Tetrazole derivatives have been reported to exert their antiproliferative effects through various mechanisms, including the induction of oxidative stress, inhibition of DNA replication, and disruption of microtubule polymerization leading to cell cycle arrest.[1][11][12] The nitrophenyl moiety, in particular, can be involved in redox cycling that generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][11]
Caption: Hypothesized ROS-mediated apoptotic pathway for nitrophenyl-tetrazoles.
Recommended Follow-Up Experiments:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M).[13]
-
Apoptosis Assays: Quantify apoptosis using Annexin V/PI staining to confirm the mode of cell death.
-
Mechanism-Specific Assays: Based on literature for similar compounds, investigate specific targets, such as tubulin polymerization assays or measurement of intracellular ROS levels.[9]
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. MDPI. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]
-
Overview of Cell Viability and Cytotoxicity. News-Medical.Net. Available at: [Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
-
Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed. Available at: [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. ResearchGate. Available at: [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. Available at: [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available at: [Link]
-
NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. Available at: [Link]
-
Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Available at: [Link]
-
NCI-60. Wikipedia. Available at: [Link]
-
NCI-60 Human Tumor Cell Lines Screen. Norecopa. Available at: [Link]
-
Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]
-
MTT assay to determine the IC50 value of the different drugs and... ResearchGate. Available at: [Link]
-
Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. Available at: [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. Available at: [Link]
-
Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. PubMed. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
troubleshooting guide for low conversion rates in tetrazole synthesis from nitriles
Technical Support Center: Tetrazole Synthesis
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 5-substituted-1H-tetrazoles from nitriles. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this crucial chemical transformation. The [3+2] cycloaddition of an azide source to a nitrile is a powerful method for creating the tetrazole ring, a vital isostere for carboxylic acids in medicinal chemistry.[1][2][3] However, the reaction's success is highly sensitive to substrate electronics, reaction conditions, and catalyst choice.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues logically and optimize your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of tetrazole synthesis from nitriles and azides?
The reaction is a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between a nitrile (the dipolarophile) and an azide source (the 1,3-dipole).[1][4] The currently accepted mechanism is not a direct concerted cycloaddition but rather a stepwise process.[5][6]
-
Nitrile Activation: The reaction is often sluggish and requires activation of the nitrile. This is typically achieved with a Lewis acid (e.g., Zn²⁺) or a Brønsted acid, which coordinates to the nitrile's nitrogen atom. This coordination increases the electrophilicity of the nitrile carbon.[4][7][8]
-
Nucleophilic Attack: The azide anion (N₃⁻) then performs a nucleophilic attack on the activated nitrile carbon.[2][7]
-
Cyclization: This attack forms an intermediate imidoyl azide, which subsequently undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[4][5]
Q2: Which catalysts are most effective for this synthesis?
The choice of catalyst is critical and depends on the nitrile substrate and desired reaction conditions.[4] Lewis and Brønsted acids are used to enhance the reaction rate by activating the nitrile.[9]
| Catalyst Type | Examples | Typical Solvents | Key Advantages | References |
| Zinc Salts | ZnBr₂, ZnCl₂, Zn(OTf)₂ | Water, DMF, Alcohols | Highly effective, broad substrate scope, can be used in "green" solvents like water. | [2][4][9][10] |
| Copper Catalysts | Cu(II) complexes, CuO NPs | DMSO, PEG-400 | Efficient, can promote reaction under milder conditions, suitable for green synthesis. | [11][12] |
| Cobalt Complexes | Co(II) complexes | DMSO | Excellent activity under mild conditions, allows for homogeneous catalysis. | [13][14] |
| Other Lewis Acids | AlCl₃, InCl₃ | Anhydrous organic | Can be more activating than zinc salts for stubborn substrates. | [2][9] |
| Brønsted Acids | NH₄Cl, Silica Sulfuric Acid | DMF, Water | Cost-effective and readily available. Often used with sodium azide. | [4][8][9] |
| Organocatalysts | L-proline | DMSO | Environmentally benign, metal-free option. | [9] |
Q3: What are the typical solvents and reaction temperatures?
High-boiling polar aprotic solvents like DMF and DMSO are frequently used because they effectively dissolve the azide salts and allow for the high temperatures (often 100-150 °C ) required to overcome the reaction's activation energy.[4][15] However, greener and safer alternatives have been developed. Zinc-catalyzed reactions, for instance, proceed readily in water or alcohols like isopropanol.[2][9] Microwave-assisted synthesis can significantly shorten reaction times (e.g., minutes instead of hours) by allowing for rapid heating to temperatures of 170 °C or higher.[4][9]
Q4: What are the primary safety concerns when working with sodium azide (NaN₃)?
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[16][17] The most significant risks are:
-
Formation of Hydrazoic Acid (HN₃): Mixing azides with acids liberates highly toxic, volatile, and explosive hydrazoic acid gas.[4][18][19] Reactions should be performed under neutral or slightly alkaline conditions and handled in a fume hood.
-
Formation of Explosive Metal Azides: Sodium azide reacts with heavy metals like lead, copper, silver, and zinc to form shock-sensitive, explosive heavy metal azides.[17][18] Never use metal spatulas to handle solid sodium azide, and avoid contact with metal drain lines, equipment components, or reaction vessels made of these metals.[17][20]
-
Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[18][20]
For safer alternatives, consider using trimethylsilyl azide (TMSN₃) or employing continuous flow microreactors, which minimize the volume of hazardous materials at any given time.[4][21]
Q5: How are the 5-substituted-1H-tetrazole products typically purified?
The purification strategy depends on the product's properties. A common and effective method for many tetrazoles, which are acidic (pKa similar to carboxylic acids), is precipitation.[8][22]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is then acidified with an aqueous acid (e.g., HCl or H₂SO₄).
-
This protonates the tetrazole, often causing it to precipitate out of the solution.
-
The solid product is then isolated by vacuum filtration.[4] If further purification is required, methods like recrystallization or column chromatography on silica gel are commonly used.[4]
Troubleshooting Guide for Low Conversion Rates
Low conversion is the most common challenge in this synthesis. Use this guide to diagnose and resolve the issue systematically.
// Node styles node [color="#EA4335", fillcolor="#FCE8E6", fontcolor="#202124"]; // Problem q_node [shape=diamond, color="#FBBC05", fillcolor="#FEF7E0", fontcolor="#202124"]; // Question s_node [shape=box, color="#34A853", fillcolor="#E6F4EA", fontcolor="#202124"]; // Solution
// Nodes start [label="START: Low or No Conversion"]; q1 [label="Is the nitrile substrate\n electronically deactivated or\n sterically hindered?", q_node]; s1 [label="SOLUTION:\n- Increase temperature and/or reaction time.\n- Use a more potent catalyst (e.g., AlCl₃).\n- Consider microwave-assisted synthesis.", s_node]; q2 [label="Is a suitable catalyst\n(Lewis or Brønsted acid)\nbeing used?", q_node]; s2 [label="SOLUTION:\n- Add an appropriate catalyst.\n- Screen different catalysts (e.g., ZnBr₂, NH₄Cl).\n- Ensure catalyst is not deactivated by moisture.", s_node]; q3 [label="Are the reagents\nfully dissolved in the solvent?", q_node]; s3 [label="SOLUTION:\n- Switch to a higher-boiling polar aprotic\n solvent like DMF or DMSO.\n- Ensure adequate stirring/agitation.", s_node]; q4 [label="Are reaction conditions\n(temperature, time)\noptimal?", q_node]; s4 [label="SOLUTION:\n- Increase temperature (typically 100-150°C).\n- Increase reaction time and monitor by TLC.\n- Check for thermal decomposition if temp is too high.", s_node]; end_node [label="Conversion Improved", shape=ellipse, style=filled, color="#4285F4", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges start -> q1; q1 -> s1 [label="Yes"]; q1 -> q2 [label="No"]; s1 -> end_node; q2 -> q4 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> end_node; q4 -> q3 [label="Yes"]; q4 -> s4 [label="No"]; s4 -> end_node; q3 -> end_node [label="Yes"]; q3 -> s3 [label="No"]; s3 -> end_node; } enddot Caption: A step-by-step workflow for troubleshooting low conversion rates.
In-Depth Analysis of Common Issues
-
Problem: Inadequate Nitrile Activation
-
Causality: The C≡N triple bond is strong and relatively unreactive. Nitriles with electron-donating groups (e.g., alkyl, alkoxy) or significant steric hindrance are particularly deactivated and will react very slowly, if at all, without a catalyst.[4][15][23] Electron-withdrawing groups on the nitrile facilitate the reaction.[5][23]
-
Solution: The use of a Lewis or Brønsted acid catalyst is almost always necessary.[15] Zinc salts like ZnBr₂ are excellent starting points due to their high efficacy and broad compatibility.[2][24] If your substrate is particularly stubborn, consider a stronger Lewis acid or more "forcing" conditions like higher temperatures or microwave heating.[4][9]
-
-
Problem: Formation of Significant Side Products
-
Causality (Nitrile Hydrolysis): At the high temperatures often employed, any water present in the reaction can hydrolyze the nitrile to the corresponding amide or carboxylic acid.[15] This is especially problematic if the reaction conditions are acidic or basic.
-
Solution: If amide formation is a significant issue, run the reaction under anhydrous conditions. Use dry solvents, dry reagents, and maintain an inert atmosphere (e.g., nitrogen or argon).[4] It is noteworthy that some of the most effective protocols, like those developed by Sharpless, use water as the solvent.[9] In these specific cases, the rate of the desired zinc-catalyzed tetrazole formation is significantly faster than the rate of nitrile hydrolysis.[4]
-
Causality (Thermal Decomposition): Tetrazoles, azides, and some nitriles can be thermally unstable.[15] Prolonged heating at very high temperatures may lead to decomposition of the starting materials or the desired product, reducing the overall yield.
-
Solution: Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable conversion rate within an acceptable timeframe. Monitor the reaction by TLC or LCMS to identify the point of maximum product formation before significant degradation occurs.[4]
-
-
Problem: Poor Solubility of Reagents
-
Causality: The reaction is typically biphasic if the azide salt (e.g., NaN₃) does not dissolve in the chosen solvent. For the reaction to proceed efficiently, both the nitrile and the azide must be in solution.[15]
-
Solution: Use a high-boiling polar aprotic solvent like DMF or DMSO, which are excellent at dissolving sodium azide.[4] Alternatively, phase-transfer catalysts can be employed in some systems to facilitate the reaction.
-
Key Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a representative example of a widely used method for synthesizing 5-substituted-1H-tetrazoles.
Materials:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq) and DMF.
-
Reagent Addition: While stirring, add sodium azide (1.5 eq) followed by zinc bromide (1.0 eq). CAUTION: Handle sodium azide with extreme care in a fume hood, using non-metallic spatulas.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed or no further change is observed (typically several hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water.
-
Acidify the aqueous solution to pH ~2 by slowly adding aqueous HCl (e.g., 3M HCl). A white precipitate should form.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum to yield 5-phenyl-1H-tetrazole.
-
-
Analysis: Characterize the product by NMR (¹H, ¹³C) and compare the data to literature values.[25][26]
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Alinezhad, H., et al. (2015). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). ResearchGate. [Link]
-
Rostamizadeh, S., et al. (2009). Zinc chloride catalyzed synthesis of 5-substituted 1H-tetrazoles under solvent free condition. Sci-Hub. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. [Link]
-
Cantillo, D., et al. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. (2018). ResearchGate. [Link]
-
Al-Masoudi, N. A. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]
-
SODIUM AZIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
-
Rostamizadeh, S., et al. (2009). Zinc chloride catalyzed synthesis of 5-substituted 1H-tetrazoles under solvent free condition. Chinese Chemical Letters. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]
-
Himo, F., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? ACS Publications. [Link]
-
Division of Research Safety, Illinois. (2019). Sodium Azide NaN3. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]
-
Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? (2025). ResearchGate. [Link]
-
Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Problem with tetrazole formation. (2025). Reddit. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Publications. [Link]
-
Tetrazoles via Multicomponent Reactions. (2014). PMC - PubMed Central. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 7. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Sci-Hub. Zinc chloride catalyzed synthesis of 5-substituted 1H-tetrazoles under solvent free condition / Chinese Chemical Letters, 2009 [sci-hub.box]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
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- 19. carlroth.com:443 [carlroth.com:443]
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- 23. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Technical Support Center: Green & Alternative Catalysts for 5-(3-Nitrophenyl)-1H-tetrazole Synthesis
Welcome to the technical support center for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole, a critical building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals who are exploring safer, more sustainable, and efficient catalytic methods for this synthesis. We will delve into the practical application of green and alternative catalysts, providing not only step-by-step protocols but also the underlying scientific principles to empower your research and development.
Introduction: The Imperative for Greener Tetrazole Synthesis
The [3+2] cycloaddition of a nitrile with an azide source is the most common route to 5-substituted-1H-tetrazoles.[1] Traditionally, this reaction has often relied on harsh conditions, toxic reagents like tributyltin chloride, and homogeneous catalysts that are difficult to remove from the final product.[2] The growing emphasis on green chemistry principles necessitates a shift towards methodologies that are not only efficient but also environmentally benign and economically viable. This guide focuses on the application of heterogeneous nanocatalysts, reusable solid catalysts, and safer solvent systems to address these challenges in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the use of alternative and green catalysts for the synthesis of this compound.
Q1: What are the primary advantages of using heterogeneous nanocatalysts for this synthesis?
A1: Heterogeneous nanocatalysts offer several key advantages over traditional homogeneous catalysts. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and higher reaction rates.[3] A significant benefit is their ease of separation from the reaction mixture, typically through simple filtration or, in the case of magnetic nanocatalysts, with an external magnet.[4] This simplifies product purification and allows for the catalyst to be recycled and reused multiple times, reducing waste and cost.[5]
Q2: How do I select the most appropriate green catalyst for my synthesis of this compound?
A2: The choice of catalyst depends on several factors, including desired reaction conditions (temperature, solvent), cost, and available equipment. For a highly efficient and easily recyclable option, magnetic nanocatalysts such as those based on iron oxide functionalized with a catalytically active metal like copper or cobalt are excellent choices.[4][6] If metal-free conditions are preferred, catalysts like cuttlebone, a natural and low-cost material, have shown promise.[1] For researchers prioritizing mild reaction conditions, cobalt-based complexes and zeolites can be effective.[7][8]
Q3: What are the key safety precautions to consider when working with sodium azide and nanocatalysts?
A3: Sodium azide is highly toxic and can form explosive heavy metal azides.[9] Always handle sodium azide powder in a properly functioning fume hood, wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[10] Use non-metal spatulas for handling.[9] When using nanocatalysts, be aware of potential inhalation risks and handle them in a ventilated area or a fume hood. Quenching procedures for residual azide are crucial. This typically involves treatment with an excess of nitrous acid (prepared from sodium nitrite and an acid) to decompose the azide into nitrogen gas.
Q4: Can microwave-assisted heating be combined with these green catalysts?
A4: Absolutely. Microwave irradiation can significantly accelerate the synthesis of tetrazoles by promoting rapid and uniform heating of the reaction mixture.[3] This often leads to drastically reduced reaction times and improved yields.[11] Many heterogeneous catalysts, including various nanocatalysts, are stable under microwave conditions and can be effectively used in this manner.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This section provides a systematic approach to troubleshooting common issues in the green catalytic synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Potential Cause 1: Inactive Catalyst.
-
Troubleshooting Steps:
-
Verify Catalyst Preparation: If you synthesized the catalyst in-house, re-examine the characterization data (e.g., XRD, TEM, FT-IR) to ensure the correct morphology and composition.
-
Check for Deactivation: If the catalyst has been reused, it may have lost activity. Consider regenerating the catalyst according to the literature procedure or using a fresh batch. Leaching of the active metal is a common issue with supported catalysts.[7]
-
Ensure Proper Activation: Some catalysts require an activation step (e.g., heating under vacuum) before use. Confirm that this was performed correctly.
-
-
-
Potential Cause 2: Unfavorable Reaction Conditions.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. While green solvents are preferred, ensure that the chosen solvent can adequately dissolve the starting materials. High-boiling polar aprotic solvents like DMF or DMSO are often effective.[8]
-
Temperature Optimization: The reaction may require a higher temperature to overcome the activation energy. Gradually increase the reaction temperature in small increments.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Potential Cause 3: Poor Quality of Starting Materials.
-
Troubleshooting Steps:
-
Purity of 3-Nitrobenzonitrile: Ensure the purity of your starting nitrile. Impurities can interfere with the catalyst.
-
Activity of Sodium Azide: Sodium azide can degrade over time. Use a fresh, unopened container if possible.
-
-
Issue 2: Difficulty in Separating the Catalyst from the Product
-
Potential Cause 1: Catalyst Particle Size is too Small.
-
Troubleshooting Steps:
-
Centrifugation: For very fine nanoparticles, filtration may be ineffective. Try centrifuging the reaction mixture at high speed to pellet the catalyst, followed by decantation of the supernatant.
-
Magnetic Separation: If using a magnetic nanocatalyst, ensure your magnet is strong enough to effectively capture all the catalyst particles.
-
-
-
Potential Cause 2: Catalyst Leaching.
-
Troubleshooting Steps:
-
Perform a Leaching Test: A hot filtration test can help determine if the active catalytic species is leaching into the solution.[7] If leaching is confirmed, the catalyst may not be suitable for recycling under the current reaction conditions. Consider modifying the catalyst support or the reaction conditions to minimize leaching.
-
-
Issue 3: Product is Contaminated with Impurities
-
Potential Cause 1: Incomplete Reaction.
-
Troubleshooting Steps:
-
Extend Reaction Time or Increase Temperature: As mentioned in Issue 1, ensure the reaction has gone to completion.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion, although this should be optimized to minimize cost.
-
-
-
Potential Cause 2: Side Reactions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts. Try running the reaction at a slightly lower temperature for a longer duration.
-
Optimize Stoichiometry: Ensure the correct stoichiometry of reactants is being used. An excess of either the nitrile or the azide can lead to side reactions.
-
-
Experimental Protocols
Below are representative, detailed protocols for the synthesis of this compound using green or alternative catalysts.
Protocol 1: Synthesis using a Reusable Magnetic Nanocatalyst (Fe3O4@SiO2-based Cu(II) catalyst)
This protocol is adapted from methodologies employing silica-coated magnetic nanoparticles as a robust and recyclable catalyst support.[4]
-
Catalyst Activation (if required): Dry the Fe3O4@SiO2-based Cu(II) nanocatalyst in a vacuum oven at 80 °C for 2 hours prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzonitrile (1 mmol, 148.1 mg), sodium azide (1.2 mmol, 78 mg), and the activated magnetic nanocatalyst (0.9 mol%, ~12 mg).
-
Solvent Addition: Add 5 mL of a green solvent such as water or polyethylene glycol (PEG).
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific catalyst used. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Place a strong magnet on the outside of the flask to immobilize the catalyst.
-
Carefully decant the supernatant into a separate beaker.
-
Wash the catalyst with ethyl acetate (3 x 5 mL), decanting the washings into the same beaker.
-
Combine the organic layers and add 5 mL of 5N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent reactions.
Protocol 2: Metal-Free Synthesis using Cuttlebone as a Natural Catalyst
This protocol is based on the use of a naturally derived, low-cost heterogeneous catalyst.[1]
-
Catalyst Preparation: Wash the cuttlebone with distilled water and dry it in an oven at 100 °C. Grind the dried cuttlebone into a fine powder using a mortar and pestle.
-
Reaction Setup: In a round-bottom flask, combine 3-nitrobenzonitrile (1 mmol, 148.1 mg), sodium azide (1.5 mmol, 97.5 mg), and the powdered cuttlebone catalyst (50 mg).
-
Solvent Addition: Add 5 mL of DMSO.
-
Reaction: Heat the mixture to 110 °C with stirring. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the cuttlebone catalyst.
-
Pour the filtrate into a beaker containing ice-cold water (20 mL).
-
Acidify the solution with 2N HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the performance of various green and alternative catalysts for the synthesis of 5-substituted-1H-tetrazoles, providing a comparative overview of their efficiency.
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Benzaldehyde, NH2OH·HCl, NaN3 | Water | 40 | 1.5 | 97 | [4] |
| CoY Zeolite | Phenylacetonitrile, NaN3 | DMF | 120 | 14 | 92 | [7] |
| Cuttlebone | Benzonitrile, NaN3 | DMSO | 110 | 1 | 95 | [1] |
| nano-TiCl4.SiO2 | Benzonitrile, NaN3 | DMF | Reflux | 2 | 92 | [3] |
| Tributyltin Chloride (recyclable) | 3-Nitrobenzonitrile, NaN3 | o-xylene | Reflux | 4 | 77 | [2] |
Visualizations
Catalytic Cycle for Metal-Catalyzed [3+2] Cycloaddition
Figure 2: Troubleshooting workflow.
References
Sources
- 1. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Buy this compound | 21871-44-3 [smolecule.com]
- 4. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. campus.kennesaw.edu [campus.kennesaw.edu]
- 11. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
methods to reduce the reaction time for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of 5-(3-nitrophenyl)-1H-tetrazole. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols designed to significantly reduce reaction times while maintaining high yields and purity. Our approach is grounded in established chemical principles and cutting-edge methodologies to empower your research and development efforts.
Introduction: The Need for Speed in Tetrazole Synthesis
The synthesis of this compound, a key structural motif in medicinal chemistry, traditionally involves the [3+2] cycloaddition of 3-nitrobenzonitrile with an azide source. While effective, conventional methods often require prolonged reaction times at elevated temperatures, creating a bottleneck in discovery and scale-up operations.[1][2] This guide explores modern techniques that overcome these limitations, focusing on catalysis and energy input to expedite this crucial transformation.
The fundamental reaction mechanism involves the activation of the nitrile group, making it more electrophilic and susceptible to attack by the azide anion.[3][4][5] The subsequent intramolecular cyclization forms the stable, aromatic tetrazole ring.[3][4][5] The methods discussed below are all designed to lower the activation energy of this process.
Frequently Asked Questions (FAQs)
Q1: My reaction is incredibly slow, taking over 24 hours. What is the most common reason for this?
A1: The most frequent cause of slow reaction rates in the synthesis of this compound is insufficient activation of the 3-nitrobenzonitrile starting material. The electron-withdrawing nitro group does facilitate the reaction to some extent, but often not enough for rapid conversion under standard conditions.[4] The choice of catalyst and reaction medium are critical factors. Traditional methods relying solely on heat and a solvent like DMF can be sluggish.[2][6]
Q2: I'm concerned about the safety of using sodium azide. Are there any precautions I should take?
A2: Safety is paramount when handling sodium azide due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃) in the presence of acid.[7][8] To mitigate this risk, it is crucial to:
-
Work in a well-ventilated fume hood at all times.
-
Avoid acidic conditions; some protocols use ammonium chloride, which is a weak acid, so careful monitoring is necessary.[9]
-
Quench any residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before workup.
-
Consult your institution's safety guidelines for handling and disposal of azide-containing waste.
Q3: What are the main advantages of using microwave or ultrasound irradiation?
A3: Both microwave and ultrasound irradiation are powerful techniques for accelerating chemical reactions, often referred to as "green chemistry" methods.[10][11][12]
-
Microwave-assisted synthesis utilizes microwave energy to rapidly and efficiently heat the reaction mixture.[2][12][13] This leads to a significant reduction in reaction time, often from hours to minutes, and can also improve yields by minimizing side product formation.[2][12][13]
-
Ultrasound-assisted synthesis employs acoustic cavitation to create localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates the reaction rate.[14][15][16][17][18]
Q4: How do I choose the right catalyst for my reaction?
A4: The choice of catalyst is critical for both reaction speed and yield. For the synthesis of this compound, several classes of catalysts have proven effective:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) and aluminum salts are commonly used to activate the nitrile group.[19][20]
-
Metal Complexes: Copper (II) and Cobalt (II) complexes have shown excellent catalytic activity, often under milder conditions.[21][22][23]
-
Nanocatalysts: Magnetic nanoparticles (e.g., Fe₃O₄-based) offer the advantage of easy separation and recyclability, making them a sustainable choice.[1][24][25]
-
Green Catalysts: L-proline and zeolites are environmentally benign options that can effectively catalyze the reaction.[6][19]
The optimal catalyst will depend on your specific reaction conditions, desired reaction time, and considerations for catalyst removal and cost.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor solvent choice. 4. Presence of water in reagents/solvents. | 1. Use a fresh or newly prepared catalyst. Consider a more active catalyst system (e.g., a copper(II) complex or a zinc salt). 2. Increase the reaction temperature or switch to microwave irradiation for more efficient heating.[13] 3. Switch to a polar aprotic solvent like DMSO or PEG-400, which are known to be effective for this reaction.[22][26] 4. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. |
| Slow Reaction Rate | 1. Low catalyst loading. 2. Inefficient heating method. 3. Heterogeneous reaction with poor mixing. | 1. Increase the catalyst loading incrementally. 2. Employ microwave or ultrasound irradiation to significantly accelerate the reaction.[2][14] 3. If using a heterogeneous catalyst, ensure vigorous stirring. Consider adding a phase-transfer catalyst to improve interfacial reactions.[27] |
| Formation of Impurities/Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to degradation. | 1. Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC). 2. Use a more efficient method like microwave synthesis to reduce the overall reaction time and minimize the formation of degradation products.[12] |
| Difficulty in Product Isolation | 1. Product is soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. After acidification to precipitate the product, cool the mixture in an ice bath to maximize precipitation. Use minimal amounts of cold water for washing. 2. Add a small amount of brine to the aqueous layer to break up emulsions. |
Optimized Protocols for Accelerated Synthesis
Protocol 1: Microwave-Assisted Synthesis with Zinc Bromide Catalyst
This protocol leverages the rapid heating of microwave irradiation and the catalytic activity of a common Lewis acid to achieve a fast and high-yielding synthesis.
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-nitrobenzonitrile (1 mmol, 148 mg), sodium azide (1.5 mmol, 97.5 mg), and zinc bromide (0.2 mmol, 45 mg).
-
Add 3 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 20 mL of water and acidify to pH 2-3 with 2M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Diagram of Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasound-Assisted Synthesis with a Copper(II) Catalyst
This method utilizes the cavitation effects of ultrasound and a copper catalyst to promote the reaction under milder temperature conditions.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-nitrobenzonitrile (1 mmol, 148 mg) and sodium azide (1.5 mmol, 97.5 mg) in 5 mL of dimethyl sulfoxide (DMSO).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg) to the mixture.[22]
-
Place the flask in an ultrasonic bath, ensuring the liquid level in the flask is below the water level in the bath.
-
Sonicate the mixture at 60-70 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of water and acidify to pH 2-3 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the pure product.
Diagram of Reaction Pathway:
Sources
- 1. smolecule.com [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Spectroscopic Data of 5-(3-nitrophenyl)-1H-tetrazole with DFT Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the robust characterization of novel compounds is paramount. 5-(3-nitrophenyl)-1H-tetrazole is a molecule of significant interest, serving as a versatile building block in medicinal chemistry due to its unique structural features and potential biological activities.[1] The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[2] Accurate structural elucidation is the bedrock upon which further development rests. While experimental spectroscopy provides a direct empirical view of a molecule's properties, its full interpretive power is unlocked when synergized with theoretical calculations.[3][4]
This guide provides an in-depth comparison of experimental spectroscopic data for this compound with theoretical predictions derived from Density Functional Theory (DFT) calculations. We will explore the causality behind the experimental and computational choices, demonstrating how this integrated approach serves as a self-validating system for structural confirmation and provides deeper insights than either method could alone.[3][5][6]
Methodological Framework: The Synergy of Experiment and Theory
The core principle of this validation process is the interplay between physical measurement and computational modeling.[4] Experimental techniques probe the molecule's response to electromagnetic radiation, revealing information about its vibrational, electronic, and nuclear spin states. DFT calculations, in parallel, model these properties from first principles, starting with the molecule's fundamental electronic structure.
Experimental Protocols
Standard, well-established methods are used to acquire high-quality spectroscopic data from a purified sample of this compound.
-
Synthesis and Purification: The compound is typically synthesized via a [3+2] cycloaddition reaction between 3-nitrobenzonitrile and an azide source, such as sodium azide.[1] Purification is achieved through recrystallization to ensure the sample is free of impurities that could interfere with spectroscopic analysis.
-
FT-IR and FT-Raman Spectroscopy: Mid-infrared spectra are recorded using an FT-IR spectrometer, often with the sample prepared in a KBr pellet.[7] FT-Raman spectroscopy, which provides complementary vibrational data, is performed using a near-infrared laser source to minimize fluorescence.[8] These techniques are indispensable for identifying the functional groups present in the molecule.[1]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent (e.g., ethanol or DMSO). This reveals information about the electronic transitions within the molecule's conjugated π-system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent like DMSO-d₆.[9][10] NMR is the gold standard for mapping the carbon-hydrogen framework and probing the electronic environment of each nucleus.
Computational DFT Protocol
The goal of the computational protocol is to accurately model the molecule's geometry and predict its spectroscopic properties. This requires careful selection of the theoretical method and basis set.
-
Software: All calculations are performed using a quantum chemistry software package like Gaussian.[11]
-
Method and Basis Set: The B3LYP hybrid functional is a widely used and reliable choice for such systems, offering a good balance between accuracy and computational cost.[1][7] It is paired with a comprehensive basis set, such as 6-311++G(d,p), which provides the necessary flexibility to accurately describe the electron distribution in a molecule containing multiple heteroatoms and π-systems.[1][11]
-
Step 1: Geometry Optimization: The first and most crucial step is to find the molecule's lowest energy structure. The initial structure of this compound is built and then allowed to fully relax without constraints until a stationary point on the potential energy surface is located.
-
Step 2: Vibrational Frequency Calculation: Once the optimized geometry is confirmed as a true energy minimum (verified by the absence of imaginary frequencies), a frequency calculation is performed. This yields the harmonic vibrational frequencies and their corresponding infrared and Raman intensities, which can be directly compared to the experimental spectra.[8] A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.[7]
-
Step 3: NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometry to calculate the isotropic magnetic shielding tensors.[1] These values are then converted to chemical shifts (δ) by referencing them against tetramethylsilane (TMS), calculated at the same level of theory.
-
Step 4: Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is used to predict the electronic excitation energies and oscillator strengths.[11] This allows for the simulation of the UV-Vis absorption spectrum and assignment of the observed electronic transitions.
Figure 1: Integrated workflow for the validation of experimental spectroscopic data with DFT calculations.
Comparative Analysis: Bridging Theory and Reality
The true validation lies in the direct, quantitative comparison between the experimental measurements and the theoretical predictions.
Molecular Geometry
The DFT-optimized geometry provides the foundational data for all subsequent spectroscopic calculations. Key parameters are compared with experimental data from related structures to ensure the model is physically sound. For instance, the dihedral angle between the tetrazole and phenyl rings is calculated to be approximately 42°, which is consistent with crystallographic data for similar substituted phenyl-tetrazoles.[1] This twisting is a result of steric hindrance and is a critical feature captured by the calculation.
| Parameter | DFT Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Range (from related structures) |
| Tetrazole-Phenyl Dihedral Angle | ~42° | 38° - 46°[1][12] |
| N-O bond length (Nitro group) | ~1.23 Å | ~1.22 Å |
| O-N-O angle (Nitro group) | ~123° | ~124° |
Table 1: Comparison of selected calculated geometric parameters with experimental data from similar compounds.
Vibrational Spectroscopy (FT-IR & FT-Raman)
The agreement between the calculated and experimental vibrational spectra is often striking and serves as a powerful validation of the computed structure. The DFT calculations not only reproduce the peak positions but also allow for a definitive assignment of each vibrational mode.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| N-H Stretch | ~3101 (strong, broad)[1] | 3105 | Tetrazole N-H stretching |
| C-H Stretch | 3079-2862 (medium)[1] | 3085-3060 | Aromatic C-H stretching |
| NO₂ Asymmetric Stretch | ~1530 (very strong) | 1533 | Asymmetric N-O stretching |
| NO₂ Symmetric Stretch | ~1350 (strong) | 1348 | Symmetric N-O stretching |
| C=N/N=N Stretch | 1600-1400 | 1595, 1480, 1420 | Phenyl & Tetrazole ring stretching |
| C-N Stretch | ~1100 | 1105 | Phenyl-Tetrazole C-N stretch |
Table 2: Comparison of key experimental and DFT-calculated vibrational frequencies for this compound.
The strong absorptions corresponding to the nitro group (asymmetric and symmetric stretches) and the characteristic N-H stretch of the tetrazole ring are clearly identified in both the experimental and theoretical spectra, confirming the presence and connectivity of these crucial functional groups.[1]
Electronic Spectroscopy (UV-Vis)
TD-DFT calculations help to interpret the UV-Vis spectrum by predicting the energies and characteristics of the primary electronic transitions. For this compound, the spectrum is dominated by π→π* transitions within the conjugated system formed by the phenyl and tetrazole rings.
| Parameter | Experimental (in Ethanol) | TD-DFT Calculated | Assignment |
| λmax | ~265 nm | ~260 nm | π→π* transition (HOMO→LUMO) |
Table 3: Comparison of experimental and TD-DFT calculated maximum absorption wavelength (λmax).
The close match between the experimental λmax and the calculated value for the main electronic transition validates the accuracy of the computed molecular orbitals and their energy gap.
NMR Spectroscopy
NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. The GIAO calculations provide a robust prediction of these shifts, confirming the assignments made from the experimental spectrum.
| Nucleus | Experimental Shift (δ, ppm) | Calculated Shift (δ, ppm) | Assignment |
| ¹H (Tetrazole N-H) | ~18.44 (broad singlet)[1] | 18.50 | Highly deshielded proton on N1 |
| ¹H (Aromatic) | 8.83 - 7.80 (multiplets)[1] | 8.80 - 7.75 | Protons on the nitrophenyl ring |
| ¹³C (Tetrazole C5) | ~155 | 154.5 | Carbon atom of the tetrazole ring |
| ¹³C (Aromatic C-NO₂) | ~148 | 148.2 | Carbon attached to the nitro group |
| ¹³C (Aromatic) | 135 - 122 | 134.5 - 121.8 | Remaining aromatic carbons |
Table 4: Comparison of experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts.
The calculations correctly reproduce the significant downfield shift of the tetrazole N-H proton, a result of the strong deshielding effect from the aromatic tetrazole ring system.[1] Likewise, the shifts of the aromatic protons and carbons are accurately predicted, reflecting the electron-withdrawing effects of both the nitro group and the tetrazole ring.
Figure 2: Logical relationship between DFT outputs and the experimental data they validate.
Conclusion
The comprehensive analysis presented demonstrates an excellent correlation between the experimental spectroscopic data and the theoretical results from DFT calculations for this compound. This strong agreement across vibrational, electronic, and nuclear magnetic resonance spectroscopies provides a high degree of confidence in the structural assignment of the molecule.
This guide illustrates that the integration of computational chemistry is no longer an auxiliary technique but a core component of modern molecular characterization.[3] It provides a robust, self-validating framework that enhances experimental interpretation, allows for the definitive assignment of complex spectra, and ultimately accelerates the research and development process by providing a deeper, more predictive understanding of molecular structure and properties.
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 5-(3-nitrophenyl)-1H-tetrazole
Abstract
This guide provides a comprehensive framework for the inter-laboratory cross-validation of analytical methods for the quantification of 5-(3-nitrophenyl)-1H-tetrazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reproducible analytical data in drug development, this document outlines a detailed comparison of suitable analytical techniques, with a primary focus on a proposed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. Furthermore, a complete protocol for an inter-laboratory cross-validation study is presented, designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry, providing the necessary tools to ensure the consistency and reliability of analytical results across different laboratories.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The tetrazole ring, with its high nitrogen content, imparts unique physicochemical properties that are valuable in drug design.[3] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product.
The development of a robust analytical method is the first step; however, ensuring that this method performs consistently across different laboratories, equipment, and analysts is the ultimate goal of method validation. Inter-laboratory cross-validation is the pinnacle of this process, providing the highest level of assurance in the method's reproducibility.[4] This guide will compare and contrast potential analytical methods for this compound and provide a blueprint for conducting a rigorous inter-laboratory cross-validation study.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the intended purpose of the analysis, and the available instrumentation. For this compound, several techniques are viable, each with its own set of advantages and limitations.
Primary Recommended Method: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is the proposed primary method for the routine quality control of this compound due to its specificity, sensitivity, and widespread availability in pharmaceutical laboratories.[5][6]
-
Principle: The method is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] The nitrophenyl and tetrazole moieties provide a suitable chromophore for sensitive UV detection.[8]
-
Advantages:
-
Limitations:
-
Requires a reference standard for quantification.
-
Destructive to the sample.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[11]
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
-
Advantages:
-
High sensitivity and specificity, especially with mass spectrometric detection.
-
Excellent for identifying and quantifying volatile impurities.
-
-
Limitations:
-
This compound may have limited thermal stability, potentially leading to degradation in the injector port.
-
Derivatization may be required to improve volatility, adding complexity to the sample preparation.[11]
-
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte.[12][13]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific proton on the analyte molecule to that of a certified internal standard, the absolute concentration can be determined.
-
Advantages:
-
Primary analytical method, providing traceability to the International System of Units (SI).
-
Non-destructive, allowing for sample recovery.[13]
-
Provides structural information in addition to quantification.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer, which is not as common as HPLC systems.
-
Susceptible to interference from impurities with overlapping signals.
-
Summary Comparison of Analytical Methods
| Feature | RP-HPLC-UV | GC-MS | qNMR |
| Principle | Partition Chromatography | Gas Phase Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Quantification | Relative (requires standard) | Relative (requires standard) | Absolute (with internal standard) |
| Sensitivity | High | Very High | Moderate |
| Specificity | High | Very High | High (dependent on resolution) |
| Sample Throughput | High | Moderate | Low |
| Instrumentation | Widely Available | Commonly Available | Specialized |
| Destructive | Yes | Yes | No |
| Key Advantage | Robustness and routine use | Definitive identification | Absolute quantification |
Inter-Laboratory Cross-Validation Protocol for the RP-HPLC-UV Method
The following protocol is designed to validate the transferability and reproducibility of the proposed RP-HPLC-UV method for the quantification of this compound across multiple laboratories. This protocol is based on the principles outlined in the ICH Q2(R2) guideline.[1][15]
Objective
To demonstrate that the analytical method for the quantification of this compound is reproducible and provides equivalent results when performed by different laboratories.
Scope
This protocol applies to the quantitative determination of this compound in a drug substance. The validation will be conducted across a minimum of three independent laboratories.
Pre-requisites
-
Each participating laboratory must have a fully calibrated and qualified HPLC system with a UV detector.
-
The analytical method must have undergone successful single-laboratory validation for specificity, linearity, range, accuracy, and precision.[16][17]
-
A central coordinating laboratory will be responsible for the preparation and distribution of all samples and standards.
Materials and Reagents
-
Reference Standard: A single, homogenous batch of this compound with a certificate of analysis.
-
Validation Samples: Three batches of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Mobile Phase: HPLC-grade acetonitrile and water with a specified buffer (e.g., 0.1% phosphoric acid).
-
Diluent: A mixture of acetonitrile and water.
Experimental Workflow
Caption: Inter-laboratory cross-validation workflow.
Detailed Experimental Protocol: RP-HPLC-UV Method
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the diluent at a concentration of 1.0 mg/mL.
-
Prepare a working standard solution at the target concentration (e.g., 0.1 mg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the validation sample.
-
Dissolve and dilute to the target concentration with the diluent.
-
-
System Suitability Testing (SST):
-
Inject the working standard solution six times.
-
The %RSD of the peak areas must be ≤ 2.0%.
-
The tailing factor must be ≤ 2.0.
-
The theoretical plates must be ≥ 2000.
-
-
Analysis Procedure:
-
Perform the SST.
-
Inject each of the nine validation samples (3 batches x 3 levels) in duplicate.
-
Calculate the concentration of this compound in each sample against the working standard.
-
Acceptance Criteria for Inter-Laboratory Validation
The results from the participating laboratories will be compared using statistical analysis, such as Analysis of Variance (ANOVA).
| Parameter | Acceptance Criteria |
| Reproducibility | The overall Relative Standard Deviation (RSD) of the results from all laboratories for each concentration level should be ≤ 5.0%. |
| Accuracy | The mean recovery at each concentration level from each laboratory should be within 98.0% to 102.0% of the known value. |
| Equivalence | There should be no statistically significant difference between the mean results of the participating laboratories (p > 0.05). |
Data Presentation and Interpretation
The data from the inter-laboratory study should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Expected Single-Laboratory Validation Data
| Parameter | Specification | Expected Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | ~0.5 |
| LOQ (µg/mL) | Report | ~1.5 |
Table 2: Hypothetical Inter-Laboratory Cross-Validation Results
| Concentration Level | Laboratory 1 (Assay %) | Laboratory 2 (Assay %) | Laboratory 3 (Assay %) | Mean Assay (%) | Overall RSD (%) |
| Level 1 (80%) | 99.8 | 100.5 | 99.2 | 99.8 | 0.65 |
| Level 2 (100%) | 100.1 | 99.4 | 100.8 | 100.1 | 0.70 |
| Level 3 (120%) | 101.2 | 100.3 | 99.9 | 100.5 | 0.66 |
Conclusion
The successful completion of an inter-laboratory cross-validation study provides a high degree of confidence in the robustness and transferability of an analytical method. The proposed RP-HPLC-UV method for this compound, when validated according to the protocol outlined in this guide, will ensure consistent and reliable data across different testing sites. This is essential for maintaining product quality and regulatory compliance throughout the lifecycle of a pharmaceutical product. While alternative methods like GC-MS and qNMR have their specific applications, the RP-HPLC-UV method stands out as the most practical and reliable choice for routine quality control in a pharmaceutical setting.
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A Comparative Spectroscopic Guide to the 1H- and 2H-Isomers of 5-(3-nitrophenyl)-tetrazole
For researchers, medicinal chemists, and professionals in drug development, the nuanced structural differences between isomers can have profound implications for a compound's biological activity, solubility, and stability. In the landscape of nitrogen-rich heterocyclic compounds, 5-(3-nitrophenyl)-tetrazole stands out as a valuable scaffold. However, its existence as two distinct tautomeric isomers, the 1H- and 2H-forms, necessitates a robust and reliable method for their differentiation. This guide provides an in-depth comparative analysis of the spectroscopic data for these two isomers, offering experimental insights and methodologies to empower researchers in their characterization efforts.
The tautomeric equilibrium between the 1H and 2H isomers is a dynamic process influenced by the compound's physical state and the surrounding solvent environment. While the 2H-tautomer is often predicted to be more stable in the gas phase, the 1H-isomer can be favored in polar solvents and in the solid state due to its generally larger dipole moment. The presence of the electron-withdrawing nitro group on the phenyl ring can further influence this equilibrium. Understanding and identifying the predominant tautomer is paramount for consistent and reproducible research.
Spectroscopic Fingerprints: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structural nuances of the 1H- and 2H-isomers of 5-(3-nitrophenyl)-tetrazole. The key distinguishing features are summarized below, followed by a detailed analysis.
Comparative Spectroscopic Data
| Spectroscopic Technique | 1H-Isomer of 5-(3-nitrophenyl)-tetrazole | 2H-Isomer of 5-(3-nitrophenyl)-tetrazole | Key Differentiating Feature |
| ¹H NMR (DMSO-d₆) | ~16.5-17.5 ppm (br s, 1H, N-H) | No N-H proton signal | Presence or absence of the highly deshielded N-H proton signal. |
| Aromatic protons in the range of ~7.8-8.9 ppm | Aromatic protons in a similar range, but with subtle shifts | Minor shifts in the aromatic region due to different electronic environments. | |
| ¹³C NMR (DMSO-d₆) | ~155 ppm (C5 of tetrazole ring) | ~164 ppm (C5 of tetrazole ring) | The C5 carbon of the 2H-isomer is significantly deshielded (downfield shift) compared to the 1H-isomer. |
| IR Spectroscopy (KBr) | ~3100-2800 cm⁻¹ (broad, N-H stretch) | No significant N-H stretching band | Presence of a broad N-H stretching band in the 1H-isomer. |
| ~1600-1400 cm⁻¹ (ring vibrations) | ~1600-1400 cm⁻¹ (ring vibrations) | Subtle differences in the fingerprint region (below 1500 cm⁻¹) reflecting the different symmetry and bonding of the tetrazole ring. |
In-Depth Analysis of Spectroscopic Data
¹H NMR Spectroscopy: The most definitive diagnostic feature in the ¹H NMR spectrum is the presence of a very broad and significantly deshielded singlet in the 1H-isomer, typically appearing between 16.5 and 17.5 ppm in DMSO-d₆. This signal corresponds to the acidic proton attached to one of the nitrogen atoms of the tetrazole ring. Its absence in the spectrum of the 2H-isomer is a clear indication of the proton's different location. While the aromatic protons of both isomers will exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene ring, subtle differences in their chemical shifts can be observed due to the varying electronic influence of the 1H- and 2H-tetrazole moieties.
¹³C NMR Spectroscopy: The chemical shift of the C5 carbon of the tetrazole ring provides an unambiguous method for distinguishing between the two tautomers. In the 2H-isomer, the C5 carbon is consistently found at a higher chemical shift (further downfield) by approximately 8-10 ppm compared to the 1H-isomer. This deshielding effect in the 2H-tautomer is a well-documented phenomenon for 5-substituted tetrazoles and serves as a reliable diagnostic marker.
Infrared (IR) Spectroscopy: In the solid state (typically as a KBr pellet), the IR spectrum of the 1H-isomer is characterized by a broad absorption band in the high-frequency region (around 3100-2800 cm⁻¹), which is indicative of the N-H stretching vibration. This band is often broad due to intermolecular hydrogen bonding. Conversely, the 2H-isomer lacks this N-H bond and therefore does not exhibit this characteristic absorption. Furthermore, subtle but discernible differences can be observed in the fingerprint region (below 1500 cm⁻¹), where the ring stretching and bending vibrations occur. These differences arise from the distinct symmetries and bond orders within the tetrazole rings of the two isomers.
Experimental Methodologies
The successful characterization of the 1H- and 2H-isomers of 5-(3-nitrophenyl)-tetrazole relies on robust experimental protocols for their synthesis and subsequent spectroscopic analysis.
Synthesis of 5-(3-nitrophenyl)-tetrazole
The synthesis of 5-(3-nitrophenyl)-tetrazole is typically achieved through a [3+2] cycloaddition reaction between 3-nitrobenzonitrile and an azide source, most commonly sodium azide. This reaction generally produces a mixture of the 1H and 2H tautomers.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Addition of Reagents: Add sodium azide (1.5-2.0 eq) and a proton source, such as ammonium chloride or triethylamine hydrochloride (1.5-2.0 eq). The use of a Lewis acid catalyst like zinc chloride can also facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of ~2-3 to protonate the tetrazolate anion. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Diagram of the Synthetic Workflow:
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(3-Nitrophenyl)-1H-tetrazole
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. The compound 5-(3-Nitrophenyl)-1H-tetrazole, a key intermediate in various synthetic pathways, requires meticulous handling due to its potential reactivity and inherent hazards. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe use, from initial handling to final disposal, ensuring every step is a self-validating system of safety.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound combines two key functional groups that dictate its hazard profile: the tetrazole ring and the nitrophenyl group.
-
The Tetrazole Ring: This nitrogen-rich heterocyclic system is energetic and can be prone to explosive decomposition when subjected to heat, shock, or friction.[1][2] The high nitrogen content contributes to the potential for rapid gas evolution upon decomposition.
-
The Nitrophenyl Group: Aromatic nitro compounds are known for their potential toxicity and can be irritating to the skin, eyes, and respiratory system.[3]
Key Hazards Summary:
| Hazard Type | Description | Primary Sources |
| Explosive Potential | May decompose explosively if exposed to heat, shock, or friction.[1] | Tetrazole Ring |
| Skin & Eye Irritation | Causes skin and serious eye irritation upon contact.[4][3] | Nitrophenyl Group, Tetrazole Moiety |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4][3] | Nitrophenyl Group |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[6] | Nitrophenyl Group |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE is not arbitrary; it is a direct response to the specific hazards of this compound.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory.[7] Goggles must conform to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes of solvents and fine dust particles. A face shield offers an additional layer of protection against unexpected energetic events. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[5][8] | Prevents skin contact and absorption. Proper glove removal technique is critical to avoid contaminating your hands.[5][8] |
| Body Protection | A flame-resistant lab coat is required.[1] For larger quantities, consider a chemical-resistant apron. | Protects against spills and provides a barrier in case of a fire. Standard cotton lab coats are not sufficient due to flammability. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling the powder outside of a certified chemical fume hood or if dust is generated.[1][4] | Prevents inhalation of irritating and potentially toxic dust particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical. This protocol is designed to minimize the risk of accidental initiation and exposure.
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure a safety shield is in place.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary equipment, including non-sparking tools like Teflon-coated spatulas.[7] Avoid metal spatulas which can cause friction.
-
Have an appropriate fire extinguisher (e.g., dry chemical powder) readily accessible.[2]
-
-
Handling:
-
Carefully weigh the desired amount of this compound, minimizing the generation of dust.
-
When transferring the solid, do so gently. Avoid any actions that could create friction or shock.[6]
-
If preparing a solution, add the solid portion-wise to the solvent. Do not add solvent to the bulk solid.
-
-
Cleanup:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wipe down the work area with a suitable solvent.
-
Dispose of all contaminated gloves, wipes, and other disposable materials as hazardous waste.
-
Emergency Response: Preparedness is Key
In the event of an emergency, a clear and practiced response plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the area.[1] For a small spill, and if trained to do so, carefully clean it up using wet methods to prevent dust generation.[7] Use non-sparking tools for collection. Place the spilled material in a sealed container for hazardous waste disposal.
-
Fire: In case of a small fire not involving the compound, use a dry chemical or carbon dioxide extinguisher.[2] If the compound is involved, evacuate the area immediately and alert emergency services.[2] Do not attempt to fight a fire involving potentially explosive materials.[1]
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal is a critical final step in the safe handling of this compound. This compound must be treated as reactive hazardous waste.
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Detailed Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect solid waste, liquid waste (solutions), and contaminated lab supplies in separate, clearly labeled containers.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Reactive," "Irritant").
-
-
Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure containers are kept closed and are not leaking.
-
-
Final Disposal:
By integrating these scientifically-backed protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Katz, Friedman, Eisenstein, Johnson, Bareck & Bertuca. (2016). How Regulations Protect Workers when Handling Explosives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.109 - Explosives and blasting agents. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Safety & Health Bulletin, Safe Management of Shock Sensitive Chemicals. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
EHSO. (2025). 5 - Chemical Hazards - EHSO Manual 2025-2026. Retrieved from [Link]
Sources
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- 2. biofinechemical.com [biofinechemical.com]
- 3. 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
